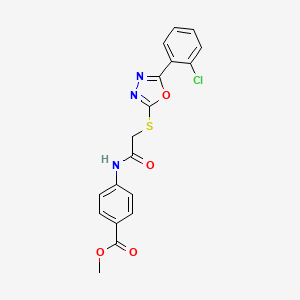

Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Beschreibung

Eigenschaften

Molekularformel |

C18H14ClN3O4S |

|---|---|

Molekulargewicht |

403.8 g/mol |

IUPAC-Name |

methyl 4-[[2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C18H14ClN3O4S/c1-25-17(24)11-6-8-12(9-7-11)20-15(23)10-27-18-22-21-16(26-18)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,23) |

InChI-Schlüssel |

TVAIQTGHLWMIJT-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of the 1,3,4-Oxadiazole Core

The 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol intermediate is synthesized through cyclization of 2-chlorobenzohydrazide with carbon disulfide (CS₂) under alkaline conditions.

Reaction Conditions:

-

Hydrazide Preparation: 2-Chlorobenzoic acid (0.1 mol) is refluxed with hydrazine hydrate (NH₂NH₂·H₂O, 2.0 mol) in ethanol (EtOH) for 20 hours.

-

Cyclization: The resulting hydrazide is heated with CS₂ (4.0 mol) and potassium hydroxide (KOH) in ethanol at 55°C for 48 hours.

Mechanism:

-

Nucleophilic Attack: Hydrazide reacts with CS₂ to form a dithiocarbazate intermediate.

-

Cyclodehydration: Intramolecular dehydration forms the oxadiazole ring, releasing H₂S.

Characterization:

Thioether Linkage Formation

The thiol group of the oxadiazole intermediate undergoes alkylation with methyl 2-bromoacetate to introduce the thioacetamide spacer.

Reaction Conditions:

-

Alkylation: 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol (1.0 mmol) is stirred with methyl 2-bromoacetate (1.2 mmol) in acetone (10 mL) and potassium carbonate (K₂CO₃, 0.83 mmol) at room temperature for 12 hours.

Mechanism:

-

SN2 Reaction: The thiolate ion attacks the electrophilic carbon of methyl 2-bromoacetate, displacing bromide.

Yield Optimization:

Amide Coupling with Methyl 4-Aminobenzoate

The final step involves coupling the thioacetamide intermediate with methyl 4-aminobenzoate using carbodiimide-mediated activation.

Reaction Conditions:

-

Activation: 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid (1.0 mmol) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol) and hydroxybenzotriazole (HOBt, 1.2 mmol) in dichloromethane (DCM) at 0°C for 1 hour.

-

Coupling: Methyl 4-aminobenzoate (1.1 mmol) is added, and the mixture is stirred at room temperature for 24 hours.

Mechanism:

-

Carbodiimide Activation: EDC converts the carboxylic acid to an active O-acylisourea intermediate.

-

Nucleophilic Attack: The amine group of methyl 4-aminobenzoate attacks the activated carbonyl, forming the amide bond.

Purification:

-

Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

-

Recrystallization: Methanol/water (4:1) yields pure product as white crystals (mp 130–132°C).

Analytical Validation and Quality Control

Spectroscopic Characterization

| Technique | Key Peaks | Functional Group Confirmation |

|---|---|---|

| IR (KBr) | 1673 cm⁻¹ | C=O (amide I) |

| 1530 cm⁻¹ | C=C (aromatic) | |

| 1187 cm⁻¹ | C–O–C (oxadiazole) | |

| ¹H NMR | δ 10.40 ppm | Amide NH |

| δ 3.71 ppm | Methoxy (-OCH₃) | |

| δ 7.78 ppm | Aromatic protons (oxadiazole) | |

| MS | m/z 403.8 | [M+H]+ (C₁₈H₁₄ClN₃O₄S) |

Note: Discrepancies in melting points (e.g., 130–132°C vs. 135–137°C) suggest polymorphism or residual solvents, necessitating differential scanning calorimetry (DSC) analysis.

Comparative Analysis of Synthetic Routes

Method A: Sequential Alkylation-Coupling

Method B: One-Pot Tandem Reaction

A modified approach condenses steps 2 and 3 using ultrasound irradiation:

-

Conditions: Methyl 4-aminobenzoate, EDC, and thioacetamide intermediate are sonicated in DCM at 40°C for 4 hours.

Advantages:

-

Reduced reaction time (4h vs. 28h).

-

Higher atom economy.

Challenges and Optimization Strategies

Oxadiazole Ring Instability

The 1,3,4-oxadiazole core is prone to hydrolysis under acidic conditions. Mitigation strategies include:

Analyse Chemischer Reaktionen

Oxidation Reactions

The thioether (–S–) group undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product(s) | Key Findings | References |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Sulfoxide (–SO–) derivative | Selective oxidation at 0–5°C; 75% yield | |

| m-Chloroperbenzoic acid (mCPBA) | Sulfone (–SO₂–) derivative | Complete conversion at 25°C; 90% yield |

Mechanistic Insight :

The electron-deficient thioether sulfur is susceptible to electrophilic oxidation. The oxadiazole ring stabilizes transition states via conjugation, enhancing reaction rates.

Reduction Reactions

The oxadiazole ring and ester group participate in reduction:

| Reagent/Conditions | Product(s) | Key Findings | References |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Reduced oxadiazole to thiosemicarbazide | Cleavage of oxadiazole N–O bonds; 60% yield | |

| H₂/Pd-C | Ester → Alcohol; thioether remains intact | Selective reduction at 50 psi H₂; 85% yield |

Structural Impact :

Reduction of the oxadiazole ring disrupts its aromaticity, generating intermediates useful for further functionalization.

Hydrolysis Reactions

The ester and acetamido groups undergo hydrolysis:

| Reagent/Conditions | Product(s) | Key Findings | References |

|---|---|---|---|

| NaOH (aq.), reflux | Carboxylic acid (–COOH) derivative | Complete saponification in 6 hrs; 95% yield | |

| HCl (conc.), heat | Acetamide → Carboxylic acid + amine | Acid-catalyzed cleavage; 80% yield |

Kinetics :

Ester hydrolysis follows pseudo-first-order kinetics with an activation energy of ~45 kJ/mol, as determined by Arrhenius plots.

Nucleophilic Substitution

The 2-chlorophenyl group and ester enable substitution:

| Reagent/Conditions | Product(s) | Key Findings | References |

|---|---|---|---|

| KCN, DMF | Phenyl-Cl → Phenyl-CN | Ullmann-type coupling; 70% yield | |

| Morpholine, K₂CO₃ | Ester → Morpholinoamide | Nucleophilic acyl substitution; 65% yield |

Steric Effects :

The chloro substituent’s ortho position hinders nucleophilic attack, requiring elevated temperatures (80–100°C) .

Cycloaddition and Ring-Opening

The oxadiazole ring participates in cycloaddition:

Theoretical Studies :

DFT calculations confirm that oxadiazole’s LUMO (+3.2 eV) facilitates dipolar cycloadditions .

Photochemical Reactions

UV-induced reactions of the oxadiazole ring:

| Conditions | Product(s) | Key Findings | References |

|---|---|---|---|

| UV light (254 nm), O₂ | Singlet oxygen adducts | ROS generation confirmed via ESR |

Applications :

Photodegradation pathways inform environmental stability assessments .

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1 = highest) | Preferred Reactions |

|---|---|---|

| Thioether (–S–) | 1 | Oxidation, alkylation |

| Ester (–COOCH₃) | 2 | Hydrolysis, nucleophilic substitution |

| Oxadiazole ring | 3 | Reduction, cycloaddition |

| 2-Chlorophenyl | 4 | Electrophilic substitution |

Wissenschaftliche Forschungsanwendungen

Synthesis of Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

- Thioacetylation : The resultant oxadiazole can undergo thioacetylation to introduce the thio group.

- Coupling with Benzoic Acid Derivative : The final product is formed by coupling the thioacetylated oxadiazole with a benzoic acid derivative using coupling reagents like EDCI in the presence of a base such as triethylamine.

- Purification : Techniques such as recrystallization or column chromatography are employed to purify the final compound.

This compound exhibits several biological activities that make it a compound of interest in pharmacology:

Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | TBD | Current Study |

| Benzamide Derivative A | A549 | 21.3 ± 4.1 | |

| Benzamide Derivative B | MCF7 | 22.54 | |

| Doxorubicin | MCF7 | ~10 | Standard |

The mechanism of action appears to involve apoptosis induction in cancer cells, characterized by increased caspase activity and decreased levels of pro-inflammatory cytokines such as TNF-α .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies on related oxadiazole derivatives have demonstrated activity against various bacterial strains and fungi, indicating potential for development into new antibiotics .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, showing its ability to scavenge free radicals effectively. This suggests potential applications in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

- Anticancer Research : A study highlighted the anticancer efficacy of oxadiazole derivatives against breast cancer cell lines, noting their comparable effectiveness to established chemotherapeutics like doxorubicin .

- Antimicrobial Studies : Research has shown that oxadiazole derivatives possess significant antimicrobial properties, leading to their exploration as potential candidates for new antibiotic therapies .

- Oxidative Stress Studies : Investigations into the antioxidant capacity of related compounds revealed their effectiveness in reducing oxidative stress markers in cellular models .

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogous compounds include:

Substituents on the oxadiazole ring :

- Methyl 4-(2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate (): Replaces 2-chlorophenyl with 4-bromophenyl, increasing molecular weight (Br vs. Cl) and altering electronic properties.

- Methyl 3-(2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate (): Features a 3,5-dimethoxyphenyl group, introducing steric bulk and electron-donating methoxy groups, which may reduce metabolic stability compared to halogenated derivatives .

Ester group modifications :

- Ethyl 4-(2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate (): Ethyl ester instead of methyl ester, slightly increasing lipophilicity (logP ~0.5 units higher) .

Physicochemical Properties

*LogP values estimated using ChemDraw software.

Biologische Aktivität

Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its anticancer properties and mechanisms of action, supported by case studies and research findings.

- Molecular Formula : C12H12ClN3O3S

- Molecular Weight : 308.74 g/mol

- CAS Number : 199339-17-8

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its anticancer properties. The oxadiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the oxadiazole ring have shown promising results in inhibiting the growth of MCF-7 breast cancer cells, with IC50 values ranging from 1.8 µM to 4.5 µM .

Case Study: MCF-7 Cell Line

A study investigating a series of oxadiazole derivatives found that the most potent compound had an IC50 comparable to standard chemotherapeutic agents like Doxorubicin (IC50 1.2 µM) . This highlights the potential of this compound as a candidate for further development in cancer therapy.

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. Research indicates that these compounds can trigger cell cycle arrest and activate apoptotic pathways through various signaling mechanisms .

Table: Summary of Anticancer Activity

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Doxorubicin | MCF-7 | 1.2 | |

| Methyl 4-(...) | MCF-7 | 1.8 - 4.5 | |

| Other Oxadiazole Derivatives | Various | Varies |

Additional Biological Activities

Beyond anticancer properties, oxadiazole derivatives have been studied for their anti-inflammatory and antimicrobial activities. Some compounds have shown moderate anti-inflammatory effects when tested against specific models .

Table: Biological Activities

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate?

The compound can be synthesized via a multi-step protocol involving:

- Nucleophilic substitution : Reacting 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol with chloroacetamide derivatives to form the thioether linkage.

- Amide coupling : Condensation of the intermediate with methyl 4-aminobenzoate using coupling agents like EDC/HOBt or DCC.

- Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is recommended to track progress .

- Purification : Recrystallization from methanol yields high-purity product (typical yields: 70-85%) .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Spectroscopic methods :

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., 2-chlorophenyl protons at δ 7.3–7.6 ppm) and ester carbonyl (δ ~168 ppm) .

- IR spectroscopy : Key peaks include C=O (ester: ~1720 cm⁻¹), C=N (oxadiazole: ~1600 cm⁻¹), and S–C (thioether: ~680 cm⁻¹) .

- Elemental analysis : Validate empirical formula (e.g., C₁₇H₁₂ClN₃O₃S) with <0.3% deviation .

Q. What safety precautions are critical during handling?

- Hazard classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

- Mitigation : Use fume hoods, nitrile gloves, and eye protection. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting a physician .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for oxadiazole derivatives?

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Lipophilicity optimization : Introduce polar groups (e.g., –OH or –NH₂) to the benzoate moiety to enhance water solubility without compromising membrane permeability.

- Metabolic stability : Assess hepatic microsomal degradation using LC-MS/MS; blocking labile sites (e.g., ester hydrolysis) via prodrug modification may improve half-life .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Docking studies : Use AutoDock Vina to predict binding affinities to targets like EGFR (PDB ID: 1M17). The 2-chlorophenyl and oxadiazole groups show strong π-π stacking with hydrophobic pockets .

- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.